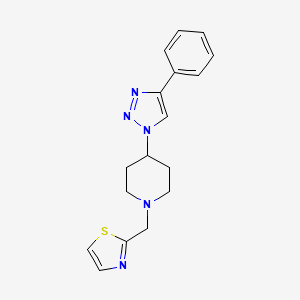![molecular formula C15H19ClF3N3O B4072222 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B4072222.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating cystic fibrosis.
作用機序
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor works by blocking the function of the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein, which is responsible for regulating the movement of salt and water in and out of cells. Specifically, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor binds to a specific site on the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein, preventing it from opening and allowing chloride ions to pass through. This leads to a decrease in the amount of salt and water that is transported across cell membranes, resulting in a reduction in mucus buildup in the lungs and other organs.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been shown to improve lung function and reduce mucus buildup in preclinical studies. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been shown to reduce inflammation and improve bacterial clearance in the lungs, further supporting its potential as a therapeutic candidate for cystic fibrosis.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor also has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.
将来の方向性
There are several future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor research, including the development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitors, the optimization of dosing regimens, and the evaluation of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor in clinical trials. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor may have potential applications in other diseases that involve mucus buildup, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor works by blocking the function of the cystic fibrosis transmembrane conductance regulator (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide) protein, which is responsible for regulating the movement of salt and water in and out of cells. In individuals with cystic fibrosis, the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein is defective, leading to the buildup of thick, sticky mucus in the lungs and other organs. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been shown to improve lung function and reduce mucus buildup in preclinical studies, making it a promising therapeutic candidate for cystic fibrosis.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O/c1-21-6-8-22(9-7-21)5-4-14(23)20-11-2-3-13(16)12(10-11)15(17,18)19/h2-3,10H,4-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLONQUXBRAMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methylpiperazin-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [2-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetate](/img/structure/B4072144.png)
![N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4072151.png)
![6-(2-amino-4,5-dimethylphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4072172.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4072184.png)
![2,2-dimethyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4072190.png)
![7-hydroxy-3-(2-isopropylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4072204.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4072211.png)
![2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4072225.png)

![N-(sec-butyl)-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072234.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072235.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4072238.png)

![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4072254.png)